

# Technical Guide: Methyl 6-Bromo-1H-Indole-3-Carboxylate

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## Compound of Interest

Compound Name: *Methyl 6-Bromo-1H-Indole-3-Carboxylate*

Cat. No.: *B1589020*

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CAS Number: 868656-97-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 6-Bromo-1H-Indole-3-Carboxylate**, a key building block in medicinal chemistry and organic synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent modification, and its application in the development of therapeutic agents, particularly kinase inhibitors.

## Chemical and Physical Properties

**Methyl 6-Bromo-1H-Indole-3-Carboxylate** is a halogenated indole derivative that serves as a versatile scaffold in the synthesis of more complex molecules. Below is a summary of its key properties.

Property	Value	Source
CAS Number	868656-97-7	--INVALID-LINK--
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	254.08 g/mol	--INVALID-LINK--
IUPAC Name	methyl 6-bromo-1H-indole-3-carboxylate	--INVALID-LINK--
Canonical SMILES	<chem>COC(=O)C1=CNC2=C1C=CC(=C2)Br</chem>	--INVALID-LINK--
Predicted XLogP3	3.3	--INVALID-LINK--
Appearance	Solid (predicted)	-
Melting Point	No data available. For reference, the related compound 6-Bromo-1H-indole has a melting point of 92-96 °C.	-

## Spectroscopic Data Summary

While explicit experimental spectra for **Methyl 6-Bromo-1H-Indole-3-Carboxylate** are not readily available in public databases, the following tables provide predicted data based on the analysis of closely related structures, such as Methyl 1H-indole-3-carboxylate and other brominated indole derivatives.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) - Predicted

Chemical Shift ( $\delta$ ) ppm (Solvent: $\text{CDCl}_3$ )	Multiplicity	Number of Protons	Assignment
~8.2-8.5	br s	1H	N-H
~8.0	s	1H	H-2
~7.8	d	1H	H-4
~7.6	d	1H	H-7
~7.3	dd	1H	H-5
~3.9	s	3H	-OCH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift ( $\delta$ ) ppm (Solvent: $\text{CDCl}_3$ )	Carbon Assignment
~165	C=O
~137	C-7a
~130	C-2
~126	C-3a
~124	C-5
~123	C-4
~115	C-6 (C-Br)
~114	C-7
~105	C-3
~51	-OCH <sub>3</sub>

#### Mass Spectrometry (MS) - Predicted

m/z	Interpretation
253/255	[M] <sup>+</sup> molecular ion peak, showing characteristic bromine isotope pattern ( <sup>19</sup> Br/ <sup>81</sup> Br)
222/224	[M - OCH <sub>3</sub> ] <sup>+</sup>
194/196	[M - COOCH <sub>3</sub> ] <sup>+</sup>
143	[M - Br - CO] <sup>+</sup>

## Infrared (IR) Spectroscopy - Predicted

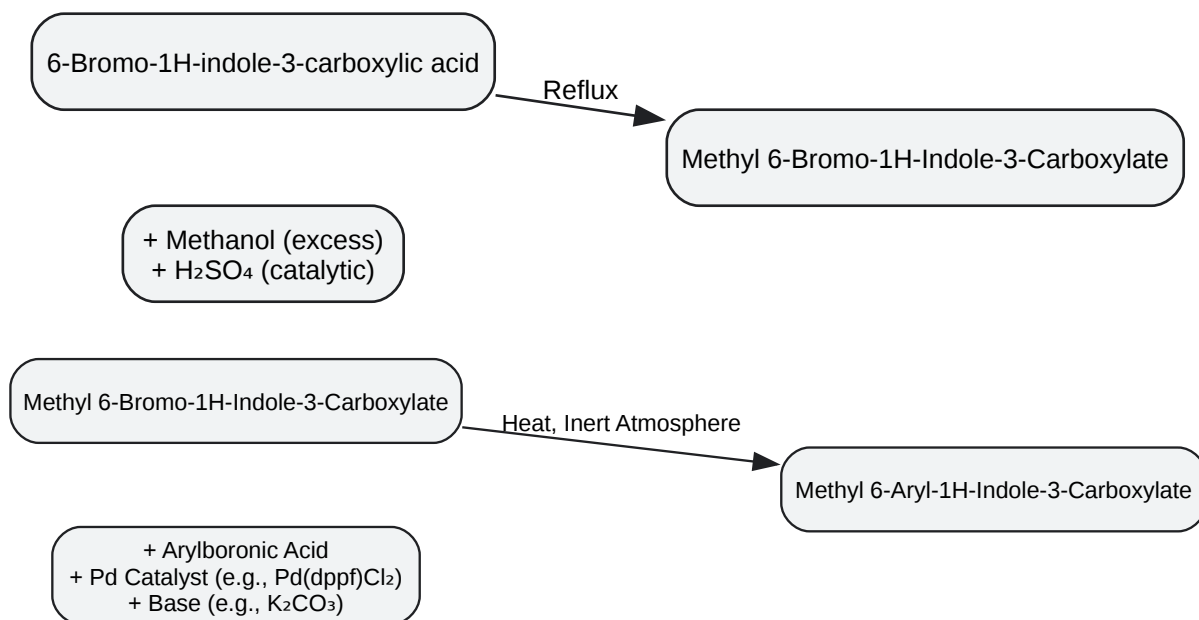
Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration
~3300	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1700	Strong	C=O Stretch (Ester)
~1600, 1450	Medium	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Ester)
~600-500	Medium-Strong	C-Br Stretch

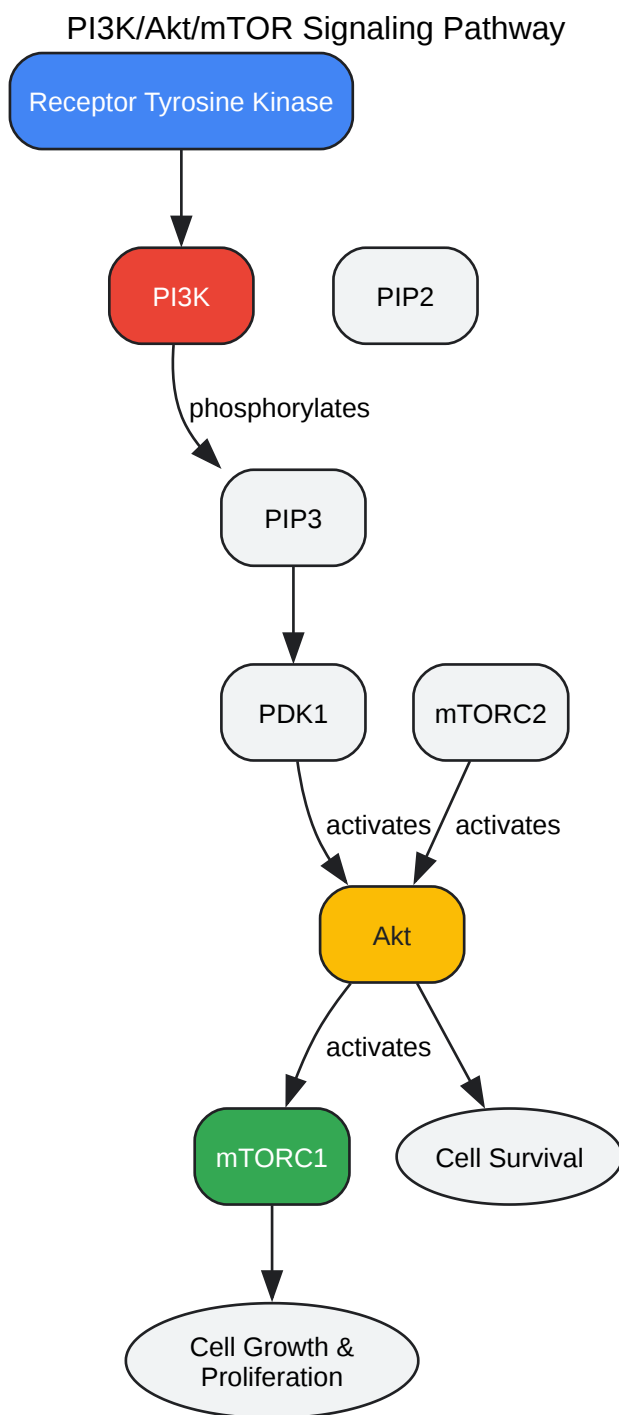
## Experimental Protocols

### Synthesis of Methyl 6-Bromo-1H-Indole-3-Carboxylate via Fischer-Speier Esterification

This protocol details the synthesis of the title compound from its corresponding carboxylic acid.

Reaction Scheme:





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